molecular formula C13H12N2O2 B1313644 (4-methylphenyl) N-pyridin-2-ylcarbamate

(4-methylphenyl) N-pyridin-2-ylcarbamate

Cat. No.: B1313644
M. Wt: 228.25 g/mol
InChI Key: DGOJWTZARVOMBD-UHFFFAOYSA-N
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Description

(4-Methylphenyl) N-pyridin-2-ylcarbamate is a carbamate derivative featuring a 4-methylphenyl group linked via a carbamate bridge to a pyridin-2-yl moiety. Its structure combines aromatic and heterocyclic components, which influence its physicochemical and crystallographic properties. The compound’s stability and reactivity are governed by the electron-donating methyl group on the phenyl ring and the hydrogen-bonding capability of the pyridin-2-yl nitrogen.

Properties

IUPAC Name

(4-methylphenyl) N-pyridin-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-5-7-11(8-6-10)17-13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOJWTZARVOMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Benzyl N-(4-Pyridyl)carbamate :

  • Structural Differences : Replaces the 4-methylphenyl group with a benzyl moiety and positions the pyridine nitrogen at the 4-position instead of 2.
  • Impact on Properties: The pyridin-4-yl group facilitates N–H⋯N hydrogen bonds between adjacent molecules, forming layered structures.

Imidazole-4-imines () :

  • Structural Features : Contain a 4-methylphenyl group and halogenated phenyl rings (Cl/Br).
  • Conformational Analysis : Dihedral angles between terminal phenyl rings (~56°) indicate significant molecular twisting, which affects crystallinity. Similar twisting may occur in the target compound, influencing solubility and melting points.

Pyridine Derivatives () :

  • Substituent Effects : Methyl, nitro, and bromo groups on phenyl rings lead to melting points ranging from 268–287°C. The methyl group in the target compound likely enhances thermal stability compared to electron-withdrawing substituents (e.g., nitro).

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Substituents Melting Point (°C) Log P Hydrogen Bond Donors/Acceptors
(4-Methylphenyl) N-pyridin-2-ylcarbamate 4-methylphenyl, pyridin-2-yl Data not provided Predicted ~3.5 1 donor, 3 acceptors
Benzyl N-(4-pyridyl)carbamate Benzyl, pyridin-4-yl Not reported Predicted ~2.8 1 donor, 3 acceptors
2-(4-Methylphenyl) Indolizine 4-methylphenyl Not reported 3.73 0 donors, 2 acceptors
Pyridine derivatives () Varied substituents 268–287 Not reported Varies
  • Lipophilicity : The target compound’s log P is anticipated to align with 2-(4-methylphenyl) Indolizine (~3.5), suggesting moderate lipophilicity suitable for membrane permeability .
  • Solubility : Electron-donating methyl groups may reduce aqueous solubility compared to halogenated analogs ().

Crystallographic and Conformational Analysis

Table 2: Crystallographic Parameters
Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angle (°) Key Interactions
Imidazole-4-imines (Cl/Br) P-1 a=7.9767–8.0720, b=10.93–10.95, c=16.67–16.84 ~56 C–H⋯N, C–H⋯X (X=Cl/Br), π–π
Benzyl N-(4-pyridyl)carbamate Not specified Asymmetric unit with Z’=2 Not reported N–H⋯N, C–O⋯O–C (3.06 Å)
  • Crystal Packing : Weak interactions (C–H⋯N, π–π) dominate in imidazole-4-imines, suggesting similar behavior in the target compound despite differences in core structure .

Pharmacokinetic and Drug-Likeness Considerations

  • Blood-Brain Barrier (BBB) Penetration : Pyridine-containing analogs () often show BBB permeability, a trait that may extend to the target compound depending on substituent effects .

Preparation Methods

Reaction of Pyridin-2-yl Amine with 4-Methylphenyl Chloroformate

This method involves the nucleophilic attack of the pyridin-2-yl amine on an activated carbonate such as 4-methylphenyl chloroformate, leading to carbamate formation.

  • Reagents and Conditions:

    • Pyridin-2-yl amine as the nucleophile.
    • 4-methylphenyl chloroformate as the carbamoylating agent.
    • Base such as triethylamine or pyridine to scavenge HCl.
    • Solvent: dichloromethane (DCM) or acetonitrile.
    • Temperature: typically 0–25 °C.
    • Reaction time: several hours to overnight.
  • Mechanism:

    • The amine attacks the carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate bond.
  • Advantages:

    • Direct and straightforward.
    • High yields with proper control of reaction conditions.
  • Limitations:

    • Requires careful handling of chloroformate reagents due to their reactivity and toxicity.

Two-Step Synthesis via 4-Nitrophenyl Carbamate Intermediate

This approach uses 4-nitrophenyl chloroformate to first form a 4-nitrophenyl carbamate intermediate, which is then reacted with pyridin-2-yl amine.

  • Step 1: Formation of 4-nitrophenyl carbamate intermediate

    • React 4-nitrophenyl chloroformate with 4-methylphenol or 4-methylphenyl alcohol.
    • Conditions: pyridine or triethylamine base, DCM solvent, room temperature.
    • The intermediate is isolated or used in situ.
  • Step 2: Coupling with pyridin-2-yl amine

    • The intermediate is reacted with pyridin-2-yl amine.
    • Conditions: mild heating (20–70 °C), solvent such as acetonitrile or toluene.
    • Catalysts like DMAP (4-dimethylaminopyridine) may be used to accelerate the reaction.
  • Advantages:

    • Allows for purification of intermediate, improving overall purity.
    • Useful for sensitive amines or when direct carbamoylation is problematic.
  • Limitations:

    • Longer synthesis time due to two steps.
    • Requires handling of 4-nitrophenyl chloroformate, which is reactive.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Pyridin-2-yl amine + 4-methylphenyl chloroformate + Et3N, DCM 0–25 2–16 h 80–95 Direct carbamoylation, base scavenges HCl
2a 4-methylphenol + 4-nitrophenyl chloroformate + pyridine, DCM 20 2 h 85–90 Formation of 4-nitrophenyl carbamate intermediate
2b Intermediate + pyridin-2-yl amine + DMAP, toluene 20–70 12–24 h 75–90 Coupling step, catalyzed by DMAP

Research Findings and Optimization Notes

  • Temperature Control: Lower temperatures (0–10 °C) during initial carbamoylation reduce side reactions and improve selectivity.
  • Base Selection: Triethylamine and pyridine are effective bases; pyridine also acts as a nucleophilic catalyst in some cases.
  • Solvent Effects: Dichloromethane is preferred for its inertness and ability to dissolve both reactants; acetonitrile and toluene are alternatives for coupling steps.
  • Catalysis: DMAP catalysis enhances the rate of carbamate formation in the second step of the two-step method.
  • Purification: Crystallization or column chromatography is used to isolate pure carbamate products.
  • Yields: Optimized conditions yield carbamates in 75–95% isolated yields, indicating efficient synthesis.

Comparative Analysis of Preparation Methods

Feature Direct Carbamoylation Two-Step via 4-Nitrophenyl Carbamate
Number of Steps 1 2
Reaction Time Shorter (2–16 h) Longer (up to 24 h total)
Reagent Handling Requires handling of chloroformate Requires handling of 4-nitrophenyl chloroformate
Purity Control Moderate, depends on reaction conditions Higher, due to intermediate purification
Yield High (80–95%) High (75–90%)
Scalability Good Good, but more complex

Q & A

Basic: What are the established synthetic routes for (4-methylphenyl) N-pyridin-2-ylcarbamate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of intermediates, such as reacting 4-methylphenol with carbonyl chloride derivatives to form activated intermediates (e.g., chloroformates).
  • Step 2 : Condensation with 2-aminopyridine under basic conditions (e.g., using NaHCO₃ or pyridine as a base) in anhydrous solvents like acetone or dichloromethane .
  • Optimization : Key parameters include temperature control (0–25°C to minimize side reactions), solvent polarity, and stoichiometric ratios. For example, excess 2-aminopyridine (1.2–1.5 equivalents) improves yield by driving the reaction to completion .

Basic: What spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-methylphenyl group (δ ~2.3 ppm for CH₃) and pyridin-2-yl carbamate linkages (δ ~8.0–8.5 ppm for pyridine protons) .
  • IR Spectroscopy : Key stretches include the carbamate C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) bands .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C₁₃H₁₂N₂O₂) with ≤0.3% deviation .

Advanced: How can X-ray crystallography and SHELX refinement resolve ambiguities in molecular conformation?

Answer:

  • Crystallization : Grow single crystals via slow evaporation in ethanol or DMSO/water mixtures.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters include thermal displacement factors (Uᵢₛ₀) and hydrogen bonding networks. For example, SHELX’s robust algorithms can resolve disorder in the pyridin-2-yl ring or carbamate linkage .

Advanced: How should researchers design bioactivity assays to evaluate anticancer and antimicrobial potential?

Answer:

  • Anticancer Testing :
    • Cell Lines : Use MTT assays on A549 (lung) or MCF-7 (breast) cancer cells.
    • Dosage : Test concentrations from 1–100 µM; IC₅₀ values < 10 µM indicate high potency .
  • Antimicrobial Screening :
    • Bacterial Strains : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli).
    • Zone of Inhibition : Compare to controls (e.g., ampicillin) with ≥15 mm zones considered significant .

Advanced: How can statistical methods address contradictions in bioactivity data across studies?

Answer:

  • ANOVA and Duncan’s Test : Apply univariate ANOVA to compare means of replicate experiments (n=6). Use Duncan’s post-hoc test to identify significant differences (p < 0.05) between treatment groups .
  • Reprodubility Checks : Standardize protocols (e.g., cell culture conditions, solvent controls) to minimize variability. Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

Advanced: What computational strategies elucidate molecular interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or kinases). Key residues (e.g., Ser530 in COX-2) may form hydrogen bonds with the carbamate group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å indicates stable binding) .

Advanced: How can synthetic protocols be optimized for scalability and purity?

Answer:

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems.
  • Scale-Up : Maintain strict temperature control (<30°C) and inert atmospheres (N₂ or Ar) to prevent hydrolysis of intermediates .

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